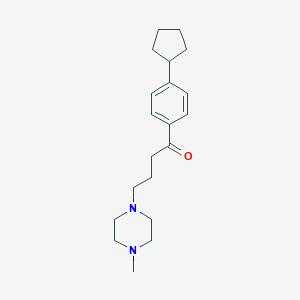
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring, a piperazine ring, and a butanone moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl bromide.
Nucleophilic Substitution: The 4-cyclopentylphenyl bromide is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(4-cyclopentylphenyl)-4-methylpiperazine.
Acylation: The final step involves the acylation of the intermediate with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
相似化合物的比较
1-(4-cyclopentylphenyl)-4-(4-methyl-1-piperazinyl)-1-butanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Cyclopentylphenyl)-4-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure but with an ethyl group on the piperazine ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H30N2O |
|---|---|
分子量 |
314.5g/mol |
IUPAC 名称 |
1-(4-cyclopentylphenyl)-4-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-21-13-15-22(16-14-21)12-4-7-20(23)19-10-8-18(9-11-19)17-5-2-3-6-17/h8-11,17H,2-7,12-16H2,1H3 |
InChI 键 |
SYKLCRHFGLITIY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
规范 SMILES |
CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylic acid](/img/structure/B374634.png)
![1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine](/img/structure/B374635.png)
![3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine](/img/structure/B374636.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)
![2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)-N,N-dimethylethanamine](/img/structure/B374650.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B374656.png)
![2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-1-methylethyl decanoate](/img/structure/B374657.png)
![2-Hydroxy-4-(2-hydroxyethyl)-2-[4-(isobutylsulfonyl)phenyl]-4-methylmorpholin-4-ium](/img/structure/B374658.png)
![3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
